molecular formula C20H30N2O3 B2602591 2-(4-Isopropylphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034489-77-3

2-(4-Isopropylphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No. B2602591
CAS RN: 2034489-77-3
M. Wt: 346.471
InChI Key: SMSJILQFRWTGST-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of azetidine, which is a four-membered heterocyclic ring that contains a nitrogen atom. The synthesis of this compound involves the reaction of 4-isopropylphenol with 3-(4-methoxy-1-piperidinyl)azetidin-1-amine, followed by the addition of ethyl chloroformate.

Scientific Research Applications

Synthesis and Biological Activity

  • A study detailed the chemicoenzymatic approach for synthesizing monobactam analogues with strong activity against a variety of gram-negative bacteria, showcasing the synthetic versatility of azetidinone derivatives in developing antibiotics (Yamashita et al., 1988).
  • Another research focused on the asymmetric synthesis of a human leukocyte elastase inhibitor, highlighting the therapeutic potential of azetidinone intermediates in treating inflammatory diseases (Cvetovich et al., 1996).

Mechanistic Studies and Chemical Properties

  • An investigation into the conjugate addition of lithiated compounds to cinnamoyl derivatives demonstrated the utility of isopropyl and methoxy substituted compounds in preparing enantiomerically pure 1,4-diols, revealing insights into reaction mechanisms and stereochemical outcomes (Gaul & Seebach, 2002).
  • Research on mechanochemistry of pharmaceuticals explored the degradation pathways of ibuprofen, a structurally related compound, through milling, indicating the potential for detoxification of expired or unused drugs (Andini et al., 2012).

Synthetic Methodologies and Intermediates

  • Studies on the synthesis of azetidin-2-ones from pyridine-ethanol derivatives underscored the importance of these scaffolds in generating compounds with antimicrobial activity, pointing to the broader applicability of similar structures in medicinal chemistry (Patel et al., 2014).

properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(2)16-4-6-19(7-5-16)25-14-20(23)22-12-17(13-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSJILQFRWTGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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